2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine
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Overview
Description
2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is a chemical compound with the molecular formula C8H13N3OS. It is characterized by the presence of a pyrimidine ring, a sulfanyl group, and an ethoxyethanamine chain. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine typically involves the reaction of pyrimidine-2-thiol with 2-(2-chloroethoxy)ethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of pyrimidine-2-thiol attacks the chloro group of 2-(2-chloroethoxy)ethanamine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ethoxyethanamine chain.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives or reduced ethoxyethanamine chains.
Substitution: Various substituted ethoxyethanamine derivatives.
Scientific Research Applications
2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-ylsulfanyl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of an ethan-1-amine group.
Uniqueness
2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(2-pyrimidin-2-ylsulfanylethoxy)ethanamine |
InChI |
InChI=1S/C8H13N3OS/c9-2-5-12-6-7-13-8-10-3-1-4-11-8/h1,3-4H,2,5-7,9H2 |
InChI Key |
GQTPGCJQOINPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCCOCCN |
Origin of Product |
United States |
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